2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
CAS No.: 1715292-19-5
Cat. No.: VC2749291
Molecular Formula: C13H12Cl2N2O2S
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1715292-19-5 |
|---|---|
| Molecular Formula | C13H12Cl2N2O2S |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | ethyl 2-(3,4-dichloroanilino)-5-methyl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12Cl2N2O2S/c1-3-19-12(18)11-7(2)20-13(17-11)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
| Standard InChI Key | OEKNGSXPUZRIGY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)NC2=CC(=C(C=C2)Cl)Cl)C |
Introduction
Structural Characteristics
Chemical Structure
2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester contains a central thiazole ring with several key functional groups:
-
A methyl group at the 5-position
-
A carboxylic acid ethyl ester group at the 4-position
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A 3,4-dichlorophenylamino group at the 2-position
The presence of these functional groups contributes to the compound's chemical reactivity and biological properties. The thiazole ring provides rigidity to the molecule, while the dichlorophenylamino group offers potential for hydrogen bonding and π-π interactions with biological targets.
Physical Properties
Based on comparative analysis with similar thiazole derivatives, this compound likely exhibits the following physical characteristics:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | Solid | Common for similar thiazole esters |
| Color | White to pale yellow | Typical for thiazole derivatives |
| Solubility | Soluble in organic solvents, poorly soluble in water | Based on structural features |
| Melting Point | 170-180°C (estimated) | Comparison with similar structures |
| Molecular Weight | 343.24 g/mol | Calculated from molecular formula |
Comparison with Related Compounds
Structural Similarities to Febuxostat Precursors
The target compound shares structural similarities with precursors used in the synthesis of febuxostat, a selective xanthine oxidase inhibitor used for treating hyperuricemia. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate, a febuxostat precursor, contains the same thiazole core with an ethyl carboxylate group .
Key differences include:
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The presence of dichlorophenylamino group instead of a cyano-isobutoxyphenyl substituent
-
Different positions of the methyl and carboxylate groups on the thiazole ring
These structural variations likely result in different pharmacological profiles and applications.
Comparative Properties
Characterization Methods
Analytical Techniques
For comprehensive characterization of 2-(3,4-Dichlorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester, several analytical techniques would be appropriate:
| Analytical Method | Information Provided | Standard Parameters |
|---|---|---|
| HPLC | Purity determination | C18 column, gradient elution with acetonitrile/water |
| NMR Spectroscopy | Structural confirmation | ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ |
| Mass Spectrometry | Molecular weight confirmation | ESI-MS or EI-MS |
| Infrared Spectroscopy | Functional group identification | Characteristic bands for C=O, C-N, C-S bonds |
| Elemental Analysis | Compositional verification | C, H, N, S percentages |
| X-Ray Crystallography | Three-dimensional structure | Single crystal analysis |
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